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Compound of Interest

Compound Name: Quinoxyfen

Cat. No.: B1680402

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for the
fungicide quinoxyfen. The document details two primary synthetic routes, presenting
experimental protocols, quantitative data, and visual diagrams to facilitate a thorough
understanding of the chemical processes involved.

Introduction

Quinoxyfen, with the IUPAC name 5,7-dichloro-4-(4-fluorophenoxy)quinoline, is a fungicide
primarily used to control powdery mildew on various crops. Its mode of action involves the
disruption of signal transduction pathways in fungal spores, preventing infection. This guide
explores two distinct pathways for its chemical synthesis, providing detailed experimental
procedures and comparative data.

Pathway 1: Synthesis from 4,5,7-Trichloroquinoline
and 4-Fluorophenol

This pathway represents a direct and high-yielding approach to quinoxyfen synthesis through
a nucleophilic aromatic substitution reaction. The key starting materials are 4,5,7-
trichloroquinoline and 4-fluorophenol.

Experimental Protocol
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Preparation of 5,7-dichloro-4-(4-fluorophenoxy)quinoline (Quinoxyfen)

To a 50 mL flask equipped with a condenser, drying tube, and thermometer, 2.33 g (0.01
moles) of 4,5,7-trichloroquinoline, 1.57 g (0.014 moles) of 4-fluorophenol, and 0.18 g (0.0015
moles) of 4-dimethylaminopyridine (4-DMAP) are added, followed by 20 mL of xylene. The
reaction mixture is heated to reflux at approximately 140°C. The progress of the reaction is
monitored by Thin Layer Chromatography (TLC). After 16 hours, the reaction is deemed
complete. The mixture is then cooled to room temperature and diluted with an additional 20 mL
of xylene. Anhydrous HCI gas is bubbled through the reaction mixture for 5 minutes, and the
mixture is subsequently cooled to 0°C. The resulting hydrochloride salt of the product is
collected by filtration, washed with ethyl acetate, and dried. The hydrochloride salt is then
suspended in 20 mL of water, and the pH is adjusted to 7 with 1N NaOH. The final product, 5,7-
dichloro-4-(4-fluorophenoxy)quinoline, is isolated by filtration and dried under a vacuum.[1]

: _

Molar . Spectros
Reactant/ Molecular Amount . Melting .
Mass ( Yield (%) . copic
Product Formula (moles) Point (°C)
g/mol) Data
4,5/7-
Trichloroqu  CoH4CIsN 232.50 0.01 - - -
inoline
4-
Fluorophen  CeHsFO 112.10 0.014 - - -
ol
IH NMR
(CDCl3): &
6.6 (d, 1H),
7.15 (m,
) C1sHsCl2F
Quinoxyfen NO 308.14 - 93 94-97 4H), 7.6 (d,
1H), 8.05
(d, 1H) and
8.65 (d,
1H)[1]
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Reaction Pathway Diagram

4,5,7-Trichloroquinoline Xylene, 4-DMAP, Reflux (140°C), 16h

4-Fluorophenol

Click to download full resolution via product page

Caption: Synthesis of Quinoxyfen via Nucleophilic Aromatic Substitution.

Pathway 2: Multi-step Synthesis from 4-
Fluoroaniline

This pathway involves a series of reactions starting from the readily available 4-fluoroaniline. It
is a longer route but utilizes common organic transformations.

Step 1: Skraup Reaction to form 6-Fluoroquinoline

Experimental Protocol (General Procedure)

4-Fluoroaniline is reacted with anhydrous glycerol in the presence of an oxidizing agent (such
as nitrobenzene or arsenic pentoxide) and concentrated sulfuric acid. The reaction mixture is
heated, and the resulting 6-fluoroquinoline is isolated and purified by distillation or
chromatography. A specific literature procedure can be followed for this reaction.

Step 2: Nitration of 6-Fluoroquinoline

Experimental Protocol (General Procedure)

6-Fluoroquinoline is treated with a nitrating agent, typically a mixture of concentrated nitric acid
and sulfuric acid, at a controlled temperature to introduce a nitro group at the 5-position. The
reaction mixture is then carefully quenched with ice, and the 5-nitro-6-fluoroquinoline is isolated
by filtration and purified by recrystallization. While a specific protocol for 6-fluoroquinoline is not
readily available, general procedures for the nitration of quinolines can be adapted.
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Step 3: Reduction of 5-Nitro-6-fluoroquinoline

Experimental Protocol (General Procedure)

The nitro group of 5-nitro-6-fluoroquinoline is reduced to an amino group. Common reducing
agents for this transformation include tin(ll) chloride in hydrochloric acid, or catalytic
hydrogenation using a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide
(PtO2) under a hydrogen atmosphere. The resulting 5-amino-6-fluoroquinoline is then isolated
and purified.

Step 4: Sandmeyer Reaction to form 5-Chloro-6-
fluoroquinoline

Experimental Protocol (General Procedure)

5-Amino-6-fluoroquinoline is diazotized using sodium nitrite in the presence of a strong acid
(e.g., hydrochloric acid) at low temperatures (0-5°C). The resulting diazonium salt is then
treated with a solution of copper(l) chloride (CuCl) to replace the diazonium group with a
chlorine atom, yielding 5-chloro-6-fluoroquinoline. The product is typically isolated by extraction
and purified by chromatography.

Step 5: Nucleophilic Aromatic Substitution to form
Quinoxyfen

Experimental Protocol (General Procedure)

5,7-Dichloro-4-chloroquinoline (prepared through a similar multi-step synthesis starting from an
appropriate aniline) is reacted with 4-fluorophenol in the presence of a base (e.g., potassium
carbonate or sodium hydride) in a suitable solvent like dimethylformamide (DMF) or dimethyl
sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic aromatic
substitution at the 4-position of the quinoline ring, yielding quinoxyfen. The product is then
isolated by precipitation or extraction and purified by recrystallization or chromatography.

Quantitative Data (lllustrative)
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Molar Mass ( g/mol

Intermediate Molecular Formula | Typical Yield (%)
6-Fluoroquinoline CoHeFN 147.15 60-70
5-Nitro-6-

o CoHs5FN202 192.15 70-80
fluoroquinoline
5-Amino-6-

o CoH7FN2 162.17 80-90
fluoroquinoline
5-Chloro-6-

o CoHsCIFN 181.60 60-70
fluoroquinoline
Quinoxyfen C1sHsCIl2FNO 308.14 80-90

Note: The yields provided are illustrative and can vary based on the specific reaction conditions
and scale.

Reaction Pathway Diagram
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Caption: Multi-step Synthesis of Quinoxyfen from 4-Fluoroaniline.

Conclusion

This guide has detailed two primary synthetic pathways for the fungicide quinoxyfen. Pathway
1, a single-step nucleophilic aromatic substitution, offers a direct and high-yielding route.
Pathway 2, a multi-step synthesis, provides an alternative approach utilizing fundamental
organic reactions. The choice of synthetic route in a research or industrial setting would depend
on factors such as the availability and cost of starting materials, desired purity, and scalability of
the process. The provided experimental protocols and data serve as a valuable resource for
chemists involved in the synthesis and development of agrochemicals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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